![molecular formula C17H29BrNO3P B14403326 1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide CAS No. 89435-78-9](/img/structure/B14403326.png)
1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide is a chemical compound known for its unique structure and properties It is a quaternary ammonium salt with a piperidine ring, a benzyl group, and a diethoxyphosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide typically involves the reaction of piperidine with benzyl bromide and diethyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Piperidine+Benzyl Bromide+Diethyl Phosphite→1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can participate in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The diethoxyphosphoryl group may play a role in inhibiting certain enzymes, while the piperidine ring and benzyl group contribute to its overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzyl-1-methyl-4-oxo-piperidinium bromide
- 4-Benzyl-1-(2-oxo-2-phenyl-ethyl)-pyridinium bromide
- 1-Benzyl-4-ethoxycarbonyl-pyridinium bromide
Uniqueness
1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethoxyphosphoryl group differentiates it from other similar compounds, potentially enhancing its reactivity and binding capabilities.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research is needed to fully explore its applications and mechanisms of action.
Propiedades
Número CAS |
89435-78-9 |
|---|---|
Fórmula molecular |
C17H29BrNO3P |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
1-benzyl-1-(diethoxyphosphorylmethyl)piperidin-1-ium;bromide |
InChI |
InChI=1S/C17H29NO3P.BrH/c1-3-20-22(19,21-4-2)16-18(13-9-6-10-14-18)15-17-11-7-5-8-12-17;/h5,7-8,11-12H,3-4,6,9-10,13-16H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
MNTBMVQJPVDHOZ-UHFFFAOYSA-M |
SMILES canónico |
CCOP(=O)(C[N+]1(CCCCC1)CC2=CC=CC=C2)OCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


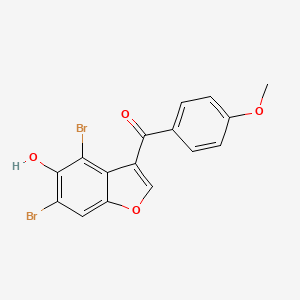
![2-[(Octadecyloxy)methyl]pent-4-EN-1-OL](/img/structure/B14403253.png)
![4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid](/img/structure/B14403262.png)
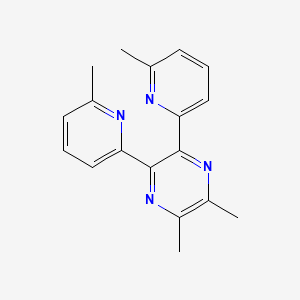
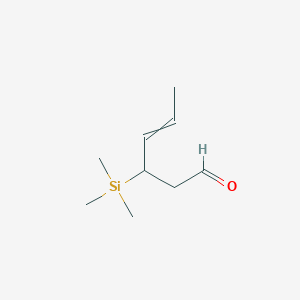
![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)


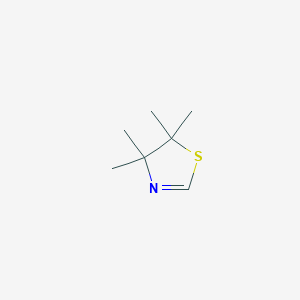
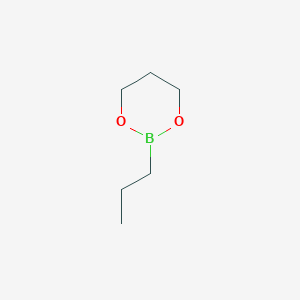
![2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate](/img/structure/B14403329.png)
![Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone](/img/structure/B14403332.png)
![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)
